2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in various chemical reactions. The presence of the 4-chlorophenyl group and the carbohydrazide moiety further enhances its chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with methyl propiolate in the presence of a copper catalyst to yield the desired triazole compound. The final step involves the reaction of the triazole with hydrazine hydrate to form the carbohydrazide derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis techniques. This method significantly reduces the reaction time and increases the yield of the desired product. The use of continuous flow reactors can also enhance the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals .
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival.
Pathways Involved: It interferes with the DNA synthesis pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide
- 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-thiol
Comparison:
- Uniqueness: The carbohydrazide moiety in 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide provides unique chemical properties, such as enhanced hydrogen bonding and increased solubility in water, compared to its carboxylic acid and carboxamide counterparts.
- Applications: While all these compounds have potential applications in medicinal chemistry, the carbohydrazide derivative is particularly noted for its enhanced biological activity and potential as a drug candidate .
Eigenschaften
Molekularformel |
C10H10ClN5O |
---|---|
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-5-methyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C10H10ClN5O/c1-6-9(10(17)13-12)15-16(14-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17) |
InChI-Schlüssel |
OKZRAPSLTQPXOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(N=C1C(=O)NN)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.